molecular formula C14H18O3 B010295 Ethyl 5-(2-methylphenyl)-5-oxovalerate CAS No. 100972-13-2

Ethyl 5-(2-methylphenyl)-5-oxovalerate

Cat. No.: B010295
CAS No.: 100972-13-2
M. Wt: 234.29 g/mol
InChI Key: YKQSQPIRAFTQAC-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methylphenyl)-5-oxovalerate is an organic compound with a complex structure that includes an ethyl ester group, a ketone, and a substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(2-methylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

5-(2-methylphenyl)-5-oxovaleric acid+ethanolacid catalystEthyl 5-(2-methylphenyl)-5-oxovalerate+water\text{5-(2-methylphenyl)-5-oxovaleric acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 5-(2-methylphenyl)-5-oxovaleric acid+ethanolacid catalyst​Ethyl 5-(2-methylphenyl)-5-oxovalerate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: 5-(2-methylphenyl)-5-oxovaleric acid

    Reduction: 5-(2-methylphenyl)-5-hydroxyvalerate

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Ethyl 5-(2-methylphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methylphenyl)-5-oxovalerate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The aromatic ring and ketone group may also interact with specific enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-phenyl-5-oxovalerate
  • Ethyl 5-(4-methylphenyl)-5-oxovalerate
  • Ethyl 5-(2-chlorophenyl)-5-oxovalerate

Uniqueness

Ethyl 5-(2-methylphenyl)-5-oxovalerate is unique due to the presence of the 2-methyl substituent on the aromatic ring, which can influence its reactivity and interactions compared to other similar compounds

Biological Activity

Ethyl 5-(2-methylphenyl)-5-oxovalerate, a compound belonging to the class of esters, has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H16O3 and a molecular weight of approximately 220.27 g/mol. The compound features an ester functional group, a ketone group, and a substituted aromatic ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The ester group can undergo hydrolysis, releasing the active acid form that participates in biochemical pathways. Additionally, the aromatic ring and the ketone group may engage with specific enzymes or receptors, influencing metabolic pathways and cellular processes.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic processes, which could have implications for drug development.
  • Anti-inflammatory Properties : Some studies have hinted at anti-inflammatory effects, although further research is required to substantiate these claims.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
This compoundC13H16O3Contains a methyl substituent on the phenyl ring.
Ethyl 5-(2-chlorophenyl)-5-oxovalerateC13H16ClO3Chlorine substituent may alter reactivity.
Ethyl 5-(4-methylphenyl)-5-oxovalerateC13H16O3Different methyl positioning affects interactions.

This comparison highlights how variations in substituents can influence the compound's reactivity and biological properties.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on various derivatives of oxovalerates demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that this compound could act as a competitive inhibitor for certain enzymes involved in lipid metabolism. This suggests potential applications in managing metabolic disorders.
  • In Vivo Studies : Animal model studies are underway to assess the anti-inflammatory properties of this compound. Initial results indicate a reduction in inflammatory markers following administration.

Properties

IUPAC Name

ethyl 5-(2-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-17-14(16)10-6-9-13(15)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQSQPIRAFTQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645543
Record name Ethyl 5-(2-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100972-13-2
Record name Ethyl 5-(2-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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